

Application Notes and Protocols: Enantioselective Synthesis of 2-Amino-2-(3-bromophenyl)ethanol

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Compound of Interest

Compound Name: 2-Amino-2-(3-bromophenyl)ethanol

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Introduction

Chiral β -amino alcohols are crucial building blocks in the synthesis of numerous pharmaceuticals and biologically active compounds. The specific stereochemistry of these molecules is often critical for their therapeutic efficacy. This document provides a detailed protocol for the enantioselective synthesis of **2-Amino-2-(3-bromophenyl)ethanol**, a valuable intermediate for drug discovery and development. The synthetic strategy involves a three-step sequence starting from 3'-bromoacetophenone, proceeding through an α -azido ketone intermediate, and culminating in a highly enantioselective asymmetric transfer hydrogenation.

Synthetic Strategy Overview

The enantioselective synthesis of **2-Amino-2-(3-bromophenyl)ethanol** is achieved through the following three key steps:

- α -Bromination: Synthesis of 2-bromo-1-(3-bromophenyl)ethanone from 3'-bromoacetophenone.
- Azidation: Conversion of the α -bromo ketone to 2-azido-1-(3-bromophenyl)ethanone.

- Asymmetric Transfer Hydrogenation (ATH): Enantioselective reduction of the α -azido ketone to the target chiral amino alcohol using a Noyori-type catalyst.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (e.e.) for each key step in the synthesis.

Step	Product	Starting Material	Reagents	Typical Yield (%)	Enantiomeric Excess (e.e.) (%)
1	2-Bromo-1-(3-bromophenyl)ethanone	3'-Bromoacetophenone	Bromine, Aluminum Chloride	70-75	N/A
2	2-Azido-1-(3-bromophenyl)ethanone	2-Bromo-1-(3-bromophenyl)ethanone	Sodium Azide	>95	N/A
3	(R)- or (S)-2-Amino-2-(3-bromophenyl)ethanol	2-Azido-1-(3-bromophenyl)ethanone	(R,R)- or (S,S)-RuCl[(p-cymene)TsD PEN], HCOOH/NEt ₃	>90	>98

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone

This protocol is adapted from a general procedure for the bromination of acetophenones.[\[1\]](#)

Materials:

- 3'-Bromoacetophenone
- Anhydrous Aluminum Chloride (AlCl_3)
- Bromine (Br_2)
- Concentrated Hydrochloric Acid (HCl)
- Ether
- 5% aqueous Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Cracked ice

Procedure:

- To a stirred solution of 3'-bromoacetophenone (0.1 mol) in a suitable solvent, add powdered anhydrous aluminum chloride (0.11 mol) portion-wise at 0°C .
- Allow the mixture to warm to room temperature and stir for 30 minutes.
- Cool the reaction mixture to 0°C and add bromine (0.1 mol) dropwise over 30 minutes.
- After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat at 60°C for 1 hour.
- Pour the reaction mixture slowly into a beaker containing a mixture of cracked ice and concentrated hydrochloric acid.
- Extract the aqueous layer with ether (3 x 100 mL).
- Combine the organic layers and wash with water, 5% aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-1-(3-bromophenyl)ethanone.

Step 2: Synthesis of 2-Azido-1-(3-bromophenyl)ethanone

This protocol is a general method for the synthesis of α -azido ketones from α -bromo ketones.

Materials:

- 2-Bromo-1-(3-bromophenyl)ethanone
- Sodium Azide (NaN_3)
- Dimethylformamide (DMF)
- Deionized water
- Ethyl acetate

Procedure:

- Dissolve 2-bromo-1-(3-bromophenyl)ethanone (10 mmol) in DMF (50 mL).
- Add sodium azide (12 mmol) to the solution.
- Stir the reaction mixture at room temperature for 24 hours.
- Pour the reaction mixture into deionized water (200 mL) and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting 2-azido-1-(3-bromophenyl)ethanone is often used in the next step without further purification.

Step 3: Enantioselective Synthesis of 2-Amino-2-(3-bromophenyl)ethanol

This protocol utilizes a Noyori-type asymmetric transfer hydrogenation. The choice of the catalyst enantiomer ((R,R)- or (S,S)-RuCl[(p-cymene)TsDPEN]) will determine the stereochemistry of the final product.

Materials:

- 2-Azido-1-(3-bromophenyl)ethanone
- (R,R)- or (S,S)-RuCl[(p-cymene)TsDPEN] catalyst
- Formic acid (HCOOH)
- Triethylamine (NEt₃)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
- In a clean, dry flask, dissolve 2-azido-1-(3-bromophenyl)ethanone (5 mmol) in anhydrous dichloromethane (25 mL).
- Add the (R,R)- or (S,S)-RuCl[(p-cymene)TsDPEN] catalyst (0.01 mol%).
- Add the formic acid/triethylamine mixture (5 equivalents of formic acid) to the reaction flask.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.

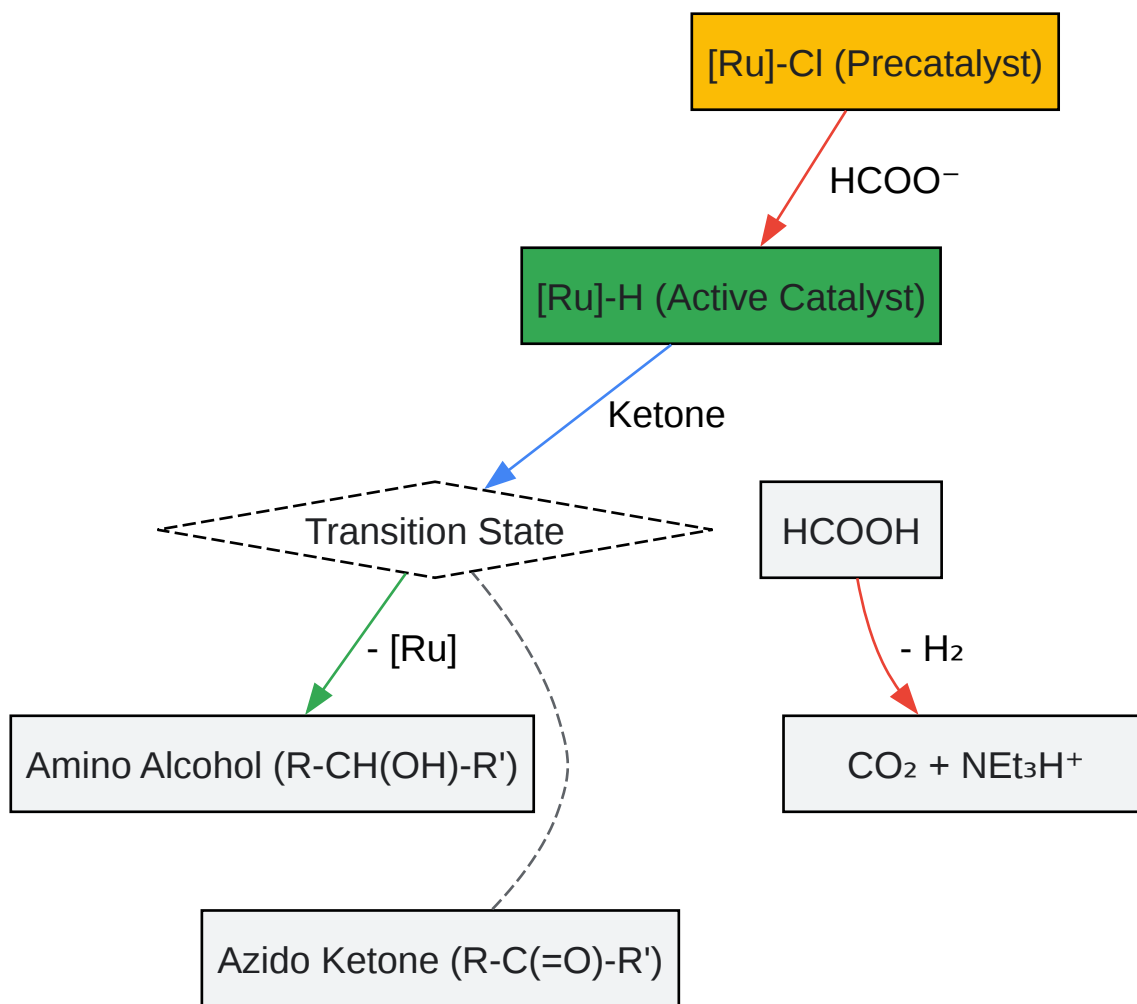
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched **2-Amino-2-(3-bromophenyl)ethanol**.

Visualizations



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Caption: Overall synthetic workflow for **2-Amino-2-(3-bromophenyl)ethanol**.



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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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